molecular formula C12H21NO3 B15278076 tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate

Cat. No.: B15278076
M. Wt: 227.30 g/mol
InChI Key: RIFWWLURFFQLPN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxycyclobutyl moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the hydroxycyclobutyl group and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group and azetidine ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(7-13)8-4-10(14)5-8/h8-10,14H,4-7H2,1-3H3

InChI Key

RIFWWLURFFQLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC(C2)O

Origin of Product

United States

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